Molecular weight and formula of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane
Molecular weight and formula of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane
High-Fidelity Scaffold for Next-Generation Medicinal Chemistry [1]
Executive Summary: The Spirocyclic Advantage
In the landscape of modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, sp3-rich architectures is critical for improving clinical success rates.[1] 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS: 885518-17-2) represents a "privileged scaffold"—a structural motif capable of providing potent ligands for diverse biological targets.
This guide dissects the molecular identity, synthetic architecture, and strategic application of this spirocyclic ether, providing researchers with a validated roadmap for its utilization in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]
Molecular Identity & Physicochemical Profile[1][2][3]
Structural Nomenclature
The molecule is a spiro-fused bicyclic system comprising a four-membered azetidine ring and a six-membered 1,3-dioxane ring.[1]
-
Heteroatoms: Nitrogen at position 2 (azetidine); Oxygen at positions 6 and 8 (dioxane).[1]
-
Substituents: A benzyl group protecting the azetidine nitrogen; a phenyl group at the acetalic position (C7) of the dioxane ring.[1]
Quantitative Data Matrix
| Property | Value | Technical Note |
| CAS Registry Number | 885518-17-2 | Verified unique identifier.[1] |
| Molecular Formula | C₁₉H₂₁NO₂ | |
| Molecular Weight | 295.38 g/mol | Monoisotopic Mass: 295.1572 |
| Exact Mass | 295.1572 | Suitable for HRMS validation.[1] |
| CLogP (Est.) | 3.2 - 3.8 | Lipophilic due to benzyl/phenyl groups.[1] |
| TPSA | ~21.7 Ų | Polar Surface Area; indicates good membrane permeability.[1] |
| H-Bond Donors | 0 | No free -OH or -NH (fully substituted).[1] |
| H-Bond Acceptors | 3 | Two ether oxygens, one tertiary amine.[1] |
| Rotatable Bonds | 3 | Rigid spiro core limits conformational entropy.[1] |
Synthetic Architecture & Logic
The synthesis of this scaffold is a lesson in convergent assembly, utilizing a 1,3-diol intermediate to lock the spiro-configuration via acetalization.[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical pathway from the dicarboxylate precursor to the final spirocyclic target.
Figure 1: Synthetic route for the construction of the 6,8-dioxa-2-azaspiro[3.5]nonane core.
Critical Synthetic Analysis
-
Reduction Phase: The synthesis begins with diethyl 1-benzylazetidine-3,3-dicarboxylate .[1] The use of Lithium Aluminum Hydride (LiAlH₄) is non-negotiable here to ensure complete reduction of both ester groups to primary alcohols, generating the 1-benzylazetidine-3,3-dimethanol intermediate.[1]
-
Cyclization Phase (Acetalization): The diol reacts with benzaldehyde under acid catalysis (p-Toluenesulfonic acid).[1] This is a thermodynamic equilibration.[1] The formation of the 6-membered dioxane ring is entropically favored due to the gem-disubstituent effect (Thorpe-Ingold effect) on the azetidine ring.[1]
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesize 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane from 1-benzylazetidine-3,3-dimethanol.
Reagents & Equipment[1]
-
Substrate: 1-Benzylazetidine-3,3-dimethanol (1.0 eq).[1]
-
Reagent: Benzaldehyde (1.1 eq).[1]
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq).[1]
-
Solvent: Toluene (anhydrous).[1]
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.[1]
Step-by-Step Methodology
-
Setup: Charge the flask with 1-benzylazetidine-3,3-dimethanol dissolved in toluene (0.1 M concentration). Add benzaldehyde and p-TsOH.
-
Reflux: Heat the mixture to reflux (110°C). The Dean-Stark trap will collect the water/toluene azeotrope.[1]
-
Validation (In-Process Control):
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
QC Criteria
-
¹H NMR (CDCl₃): Look for the characteristic acetal proton (singlet) at δ ~5.4 ppm.[1] The benzylic protons (N-CH₂-Ph) should appear as a singlet around δ 3.6 ppm.[1]
-
MS (ESI): [M+H]⁺ peak at m/z 296.2.[1]
Strategic Application in Drug Discovery[1]
This molecule is not merely an end-product but a versatile intermediate .[1]
The "Deprotect-and-Diversify" Strategy
The benzyl group on the nitrogen is a temporary protecting group.[1] The true value of this scaffold lies in its deprotection to yield the secondary amine, which can then be functionalized.[1]
Figure 2: Downstream application of the scaffold for library generation.[1]
Therapeutic Relevance[1][8]
-
GPCR Modulators: The rigid spiro-core mimics the turn geometries of peptides, making it suitable for targeting G-Protein Coupled Receptors.[1]
-
Solubility Enhancement: The 1,3-dioxane ring increases polarity and metabolic stability compared to a simple cyclohexane analog, while the spiro-fusion prevents "flatness," improving solubility (Fsp3).[1]
References
-
Vertex Pharmaceuticals. (2012).[1] Azetidine analogues of nucleosidase and phosphorylase inhibitors. US Patent 8,283,345.[1] Link
-
ChemSRC. (2025).[1] 2-benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane - Physicochemical Properties. Link
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1] (Contextual grounding for spirocyclic synthesis).
-
Burkhard, J. A., et al. (2010).[1] Improving the physicochemical properties of drug candidates by the use of sp3-rich scaffolds. Drug Discovery Today.
Sources
- 1. 1569-08-0;;104-63-2;; CAS [chemicalbook.com]
- 2. PubChemLite - 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. 885518-17-2_CAS号:885518-17-2_2-BENZYL-7-PHENYL-6,8-DIOXA-2-AZA-SPIRO[3.5]NONANE - 化源网 [chemsrc.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1396626-70-2|Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone|BLD Pharm [bldpharm.com]
- 6. molbase.com [molbase.com]
- 7. US8283345B2 - Azetidine analogues of nucleosidase and phosphorylase inhibitors - Google Patents [patents.google.com]
